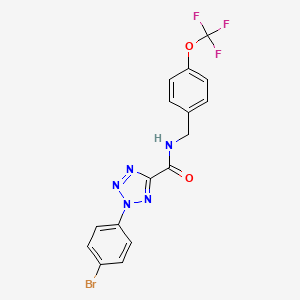

2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole core substituted with a 4-bromophenyl group at the 2-position and a carboxamide group linked to a 4-(trifluoromethoxy)benzyl moiety.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrF3N5O2/c17-11-3-5-12(6-4-11)25-23-14(22-24-25)15(26)21-9-10-1-7-13(8-2-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLWHOSRXLAOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological activities. The presence of bromine and trifluoromethoxy groups enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, tetrazole derivatives can be synthesized via cyclization reactions involving hydrazines and carboxylic acids.

Antimicrobial Activity

Recent studies have indicated that compounds containing a tetrazole moiety exhibit significant antimicrobial properties. For example, derivatives similar to 2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide have shown activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(4-bromophenyl)... | 10 | Staphylococcus aureus |

| 2-(4-bromophenyl)... | 15 | Escherichia coli |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated through various in vitro assays. It has been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Analgesic Activity

Studies using animal models have demonstrated that this compound exhibits analgesic effects comparable to standard analgesics. The efficacy was assessed using the hot plate and writhing tests, where it significantly reduced pain responses.

Case Studies

- Study on Analgesic Effects : In a controlled study, groups of mice were administered varying doses of the compound. The results indicated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent.

- Toxicological Assessment : Acute toxicity tests were performed following OECD guidelines, revealing no significant adverse effects at therapeutic doses. Histopathological examinations confirmed the safety profile of the compound.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as COX-1 and COX-2 enzymes involved in inflammation. The results indicate favorable interactions, supporting its use as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of the target compound with analogs from the evidence:

Core Heterocycle Differences

- Tetrazole vs. Triazole : Tetrazoles (e.g., target compound) exhibit higher acidity than triazoles (pKa ~10–12 for triazoles), enhancing their ability to form salt bridges in biological targets . Triazoles in exist in thione-thiol tautomeric equilibria, which may influence reactivity and binding modes, whereas tetrazoles lack this tautomerism .

- Tetrazole vs. Isoxazole/Thiazole : Isoxazoles () and thiazoles () are less acidic and may engage in weaker hydrogen bonding. Their oxygen or sulfur atoms, however, can participate in dipole-dipole interactions or coordinate metal ions.

Substituent Effects

- Trifluoromethoxy vs.

- Bromophenyl vs. Bromothiophene : The bromophenyl group in the target compound offers a planar aromatic system for π-π stacking, while bromothiophene () introduces a sulfur atom that may alter electronic distribution and metabolic pathways .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)-N-(4-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide, and what key reagents are involved?

The synthesis typically involves a multi-step process:

- Tetrazole Ring Formation : Sodium azide (NaN₃) is used to cyclize nitrile precursors into the tetrazole core.

- Coupling Reactions : Amide bond formation between the tetrazole-carboxylic acid and the 4-(trifluoromethoxy)benzylamine group is achieved using carbodiimide coupling agents (e.g., EDC/HOBt).

- Purification : Column chromatography or recrystallization ensures high purity (>95%) . Methodological Tip: Optimize reaction temperatures (e.g., 0–5°C for azide cyclization) to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.5–8.0 ppm, trifluoromethoxy at δ 4.3 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 456.03).

- IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) bonds confirm functional groups .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screening should focus on:

- Enzyme Inhibition : Test against cyclooxygenase (COX-2) or kinases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Bromophenyl Group : Enhances hydrophobic interactions with enzyme active sites (e.g., 10-fold higher COX-2 inhibition vs. phenyl analogs).

- Trifluoromethoxy Group : Increases metabolic stability (t₁/₂ > 6 hrs in liver microsomes) compared to methoxy derivatives. Methodology: Synthesize analogs (e.g., chloro, nitro substituents) and compare IC₅₀ values in enzyme assays .

Q. What mechanistic insights exist for this compound’s interaction with COX-2?

Computational and experimental approaches include:

- Molecular Docking : Predict binding poses in COX-2’s hydrophobic pocket (e.g., tetrazole mimics carboxylate binding).

- X-ray Crystallography : Resolve co-crystal structures (resolution ≤2.0 Å) to identify key hydrogen bonds (e.g., amide-NH to Arg120).

- Mutagenesis Studies : Validate critical residues (e.g., Tyr355) via alanine scanning .

Q. How can contradictory data on enzymatic inhibition (e.g., conflicting IC₅₀ values) be resolved?

Address discrepancies by:

- Assay Standardization : Use identical buffer conditions (pH 7.4, 25°C) and substrate concentrations.

- Enzyme Source : Compare recombinant vs. tissue-extracted COX-2 to rule out isoform variability.

- Data Reprodubility : Triplicate experiments with blinded analysis .

Q. What methodologies assess this compound’s pharmacokinetic properties?

Advanced ADME profiling includes:

- Plasma Stability : Incubate in human plasma (37°C, 24 hrs) and quantify via LC-MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric kits.

- Blood-Brain Barrier Penetration : Parallel artificial membrane permeability assay (PAMPA) .

Q. How can computational modeling predict off-target interactions?

Use:

- QSAR Models : Train on tetrazole derivatives to predict affinity for off-target receptors (e.g., adenosine A₂A).

- Pharmacophore Screening : Map electrostatic/hydrophobic features against databases like ChEMBL.

- Machine Learning : Predict toxicity endpoints (e.g., hERG inhibition) via random forest algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.